molecular formula C8H9Cl2NO3 B6602676 ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate CAS No. 104169-04-2

ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B6602676
CAS No.: 104169-04-2
M. Wt: 238.06 g/mol
InChI Key: OHXRECIBMBMIBR-UHFFFAOYSA-N
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Description

Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₁₁Cl₂NO₃ and a molecular weight of 264.10 g/mol (calculated from ). Its structure features a 1,2-oxazole core substituted with two chloromethyl groups at positions 4 and 5, and an ethyl ester at position 2. Key identifiers include the CAS number EN300-165419 and MDL number MFCD13183872 . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its chloromethyl groups serve as reactive handles for further functionalization.

Properties

IUPAC Name

ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO3/c1-2-13-8(12)7-5(3-9)6(4-10)14-11-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXRECIBMBMIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1CCl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized oxazoles . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The oxazole ring can be subjected to oxidation or reduction under specific conditions, altering the electronic properties of the compound.

    Cycloaddition Reactions: The compound can engage in cycloaddition reactions with suitable partners, forming more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl groups can yield a variety of substituted oxazoles, while oxidation or reduction can lead to changes in the oxidation state of the oxazole ring.

Scientific Research Applications

Organic Synthesis

Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its chloromethyl groups can participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives. This compound is often employed to synthesize bioactive molecules and pharmaceuticals due to its ability to undergo various chemical transformations.

Key Reactions:

  • Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines or thiols.
  • Cycloaddition Reactions: This compound can react with dipolarophiles to form more complex heterocycles.
  • Oxidation/Reduction: The oxazole ring can be modified through oxidation or reduction processes.

Medicinal Chemistry

The potential therapeutic applications of this compound are noteworthy. Research indicates that derivatives of this compound exhibit antimicrobial and anticancer activities. The mechanisms of action are believed to involve the inhibition of key enzymes or disruption of cellular processes by forming covalent bonds with nucleophilic sites on biomolecules.

Biological Activities:

  • Antimicrobial Properties: Compounds derived from this oxazole have shown effectiveness against various pathogens.
  • Anticancer Activity: Studies suggest that these derivatives may inhibit cancer cell proliferation through specific molecular interactions.

Materials Science

In materials science, this compound is investigated for its potential in developing novel materials with unique electronic and optical properties. The presence of both chloromethyl and carboxylate functional groups allows for modifications that can tailor material characteristics for specific applications.

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated the use of this compound as a precursor in synthesizing a library of bioactive compounds. For instance, a study highlighted the conversion of this compound into various isoxazole derivatives that were evaluated for their insecticidal activity. The findings indicated promising results, suggesting potential applications in agrochemicals .

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of derivatives synthesized from this compound. The research revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. Mechanistic studies pointed towards the inhibition of cancer cell growth through specific enzyme interactions .

Comparison Table: Related Compounds

Compound NameStructure FeaturesApplications
Ethyl 5-chloro-1,2-oxazole-3-carboxylateSingle chloromethyl group; different positionAntimicrobial agents
Ethyl 4-(chloromethyl)-1,2-oxazole-3-carboxylateOne chloromethyl group; similar functional groupPharmaceuticals
Ethyl 4-(bromomethyl)-1,2-oxazole-3-carboxylateBromine instead of chlorine; different reactivityAgrochemicals

Mechanism of Action

The mechanism of action of ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The oxazole ring can also interact with biological receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

Structural Differences :

  • Substituents: Replaces the 4,5-bis(chloromethyl) groups with a cyano (CN) group at position 5 and a dihydro (partially saturated) oxazole ring.
  • Molecular Formula: C₈H₁₀N₂O₃ (vs. C₁₀H₁₁Cl₂NO₃ for the target compound).
  • Reactivity: The cyano group enhances electrophilicity for nucleophilic additions, whereas the chloromethyl groups in the target compound facilitate alkylation or cross-coupling reactions .

Toxicity and Stability :

  • However, the cyano group may introduce metabolic liabilities (e.g., cyanide release under specific conditions).
Bis(Chloromethyl) Ether (BCME)

Structural Differences :

  • A simple ether with two chloromethyl groups (Cl–CH₂–O–CH₂–Cl ) vs. the oxazole-ester scaffold of the target compound.
  • Molecular Formula: C₂H₄Cl₂O (vs. C₁₀H₁₁Cl₂NO₃).
Chlorinated Benzene Derivatives (e.g., Benzyl-(chloromethyl)-methoxy-methylsilane)

Structural Differences :

  • Benzene rings vs. oxazole heterocycles.
  • Chlorinated substituents vary (e.g., silane groups vs. ester functionalities).

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity Profile Primary Applications
Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate C₁₀H₁₁Cl₂NO₃ 264.10 Chloromethyl, ethyl ester Moderate (reactive handles) Medicinal chemistry intermediates
Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate C₈H₁₀N₂O₃ 182.18 Cyano, dihydro Low (cyanide risk) Agrochemical precursors
Bis(Chloromethyl) Ether C₂H₄Cl₂O 114.96 Chloromethyl ether High (carcinogenic) Historical solvent (now restricted)
Benzyl-(chloromethyl)-methoxy-methylsilane C₁₀H₁₅ClO₂Si 238.76 Chloromethyl, silane, benzene Variable (dependent on metabolism) Specialty polymer synthesis

Research Findings and Key Insights

Toxicity Considerations
  • Chlorination generally increases toxicity in organic compounds by enhancing electrophilicity and bioactivity . While the target compound lacks the extreme carcinogenicity of BCME , its chloromethyl groups necessitate careful handling to avoid alkylation of biomolecules.
Stability and Degradation
  • The oxazole ring in the target compound provides greater stability against hydrolysis compared to esters in aliphatic systems. However, chloromethyl groups may degrade under basic conditions, releasing HCl .

Biological Activity

Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and potential applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by its oxazole ring and chloromethyl substituents. The compound can be synthesized through several methods that involve the reaction of appropriate precursors under controlled conditions. Its unique chemical structure allows for further modifications to enhance biological activity.

Pharmacological Properties

Research indicates that compounds related to oxazoles exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : this compound has shown promising antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In studies, derivatives of oxazole compounds have been tested for their inhibition zones against these pathogens, revealing significant antibacterial effects .
  • Antifungal Activity : The compound has also demonstrated antifungal properties. For example, certain derivatives exhibited high efficacy against Candida albicans and Aspergillus niger, with inhibition rates comparable to established antifungal agents .
  • Insecticidal Activity : this compound has been evaluated for its insecticidal properties. Studies have indicated that it can effectively target agricultural pests, making it a candidate for agrochemical applications .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/ConditionObserved EffectReference
AntimicrobialE. coliSignificant inhibition zone
AntifungalC. albicansComparable efficacy to ketoconazole
InsecticidalAgricultural pestsEffective pest control
CytotoxicityCancer cell linesInduced apoptosis

Detailed Findings

  • Antimicrobial Studies : In a comprehensive review on oxazole derivatives, this compound was noted for its strong activity against both Gram-positive and Gram-negative bacteria. The inhibition zones were measured in millimeters against various strains (Table 1) .
  • Agrochemical Applications : Collaborations with agrochemical companies have led to the development of lead compounds based on this oxazole derivative. The compound's ability to act as an insecticide has been highlighted in several studies, showcasing its potential in pest management strategies .
  • Cytotoxicity : Recent studies have indicated that derivatives of this compound possess cytotoxic effects against cancer cell lines. These findings suggest that the compound could be further explored for its anticancer properties .

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